molecular formula C13H9F4NS B11107214 2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine

2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine

Cat. No.: B11107214
M. Wt: 287.28 g/mol
InChI Key: VYYBDENLTYLOPB-UHFFFAOYSA-N
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Description

2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine is a fluorinated organic compound that features a pyridine ring substituted with a 2-{2-[(2,3,5,6-tetrafluorophenyl)sulfanyl]ethyl} group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,3,5,6-tetrafluorophenyl)sulfanyl]ethyl}pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under suitable conditions to form piperidine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine depends on its specific application:

    Medicinal Chemistry: The compound may act by binding to specific receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.

    Materials Science: The compound can influence the electronic properties of materials due to the electron-withdrawing nature of the fluorine atoms, affecting conductivity and surface interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine is unique due to the combination of a fluorinated phenyl group and a pyridine ring, which imparts distinct chemical properties such as enhanced stability, lipophilicity, and the ability to participate in diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H9F4NS

Molecular Weight

287.28 g/mol

IUPAC Name

2-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine

InChI

InChI=1S/C13H9F4NS/c14-9-7-10(15)12(17)13(11(9)16)19-6-4-8-3-1-2-5-18-8/h1-3,5,7H,4,6H2

InChI Key

VYYBDENLTYLOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCSC2=C(C(=CC(=C2F)F)F)F

Origin of Product

United States

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